2-Mercapto-3-phenyl-5-[2-(trifluoromethyl)benzylidene]-3,5-dihydro-4H-imidazol-4-one
Overview
Description
2-Mercapto-3-phenyl-5-[2-(trifluoromethyl)benzylidene]-3,5-dihydro-4H-imidazol-4-one is a useful research compound. Its molecular formula is C17H11F3N2OS and its molecular weight is 348.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Mercapto-3-phenyl-5-[2-(trifluoromethyl)benzylidene]-3,5-dihydro-4H-imidazol-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Mercapto-3-phenyl-5-[2-(trifluoromethyl)benzylidene]-3,5-dihydro-4H-imidazol-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Transformation in Medicinal Chemistry
2-Mercapto-3-phenyl-5-[2-(trifluoromethyl)benzylidene]-3,5-dihydro-4H-imidazol-4-one, due to its structural features, is likely to be explored within the context of benzothiazole derivatives, which are known for their wide range of biological activities. Research in this area focuses on modern trends in the chemistry of 2-amino and 2-mercapto substituted benzothiazoles, highlighting their significance in the development of new drugs and materials through innovative synthetic approaches and patterns of reactivity (L. Zhilitskaya, B. Shainyan, N. О. Yarosh, 2021). The functionality of such compounds, including the one , enables their use as building blocks in organic synthesis, potentially leading to pharmacologically active heterocycles.
Anticancer Potential
Compounds structurally related to 2-Mercapto-3-phenyl-5-[2-(trifluoromethyl)benzylidene]-3,5-dihydro-4H-imidazol-4-one, particularly those within the benzylidene-imidazolone class, have been identified as candidates for antineoplastic agents. A series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, closely related in structure, demonstrate significant cytotoxic properties against various cancer cell lines. These molecules are notable for their tumour-selective toxicity and their ability to act as modulators of multi-drug resistance, presenting a promising avenue for cancer treatment research (Mohammad Hossain, Carlos E Enci, J. Dimmock, U. Das, 2020).
Role in Vulcanization Acceleration
Derivatives of mercapto- and benzothiazole, such as 2-Mercapto-3-phenyl-5-[2-(trifluoromethyl)benzylidene]-3,5-dihydro-4H-imidazol-4-one, have been extensively studied for their role as vulcanization accelerators in rubber chemistry. These compounds participate in the accelerated vulcanization process, which is crucial for enhancing the physical properties of rubber products. Research has delved into the mechanisms and chemical reactions involved in this process, providing insights into the practical applications and potential improvements in rubber manufacturing (C. D. Trivette, E. Morita, E. J. Young, 1962).
Optoelectronic Applications
Compounds with a core structure similar to 2-Mercapto-3-phenyl-5-[2-(trifluoromethyl)benzylidene]-3,5-dihydro-4H-imidazol-4-one are being explored for their utility in optoelectronic materials. Quinazoline derivatives, for instance, have shown promise in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their luminescent properties. The incorporation of such heterocyclic compounds into π-extended conjugated systems is valuable for the creation of novel optoelectronic materials, highlighting a potential area of application for the compound (G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin, 2018).
properties
IUPAC Name |
(5Z)-3-phenyl-2-sulfanylidene-5-[[2-(trifluoromethyl)phenyl]methylidene]imidazolidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2OS/c18-17(19,20)13-9-5-4-6-11(13)10-14-15(23)22(16(24)21-14)12-7-2-1-3-8-12/h1-10H,(H,21,24)/b14-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUURXSBRDTWAW-UVTDQMKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3C(F)(F)F)NC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3C(F)(F)F)/NC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mercapto-3-phenyl-5-[2-(trifluoromethyl)benzylidene]-3,5-dihydro-4H-imidazol-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.